molecular formula C9H6O B1213515 1-Phenyl-2-propyn-1-one CAS No. 3623-15-2

1-Phenyl-2-propyn-1-one

Cat. No. B1213515
CAS RN: 3623-15-2
M. Wt: 130.14 g/mol
InChI Key: JITPLZPWKYUTDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Phenyl-2-propyn-1-one and its derivatives can be synthesized through various chemical reactions. For instance, the base-catalyzed Claisen-Schmidt condensation reaction is employed to synthesize chalcone derivatives, including compounds similar to 1-Phenyl-2-propyn-1-one, showcasing the diversity of synthesis methods available for this compound and its relatives (Salian et al., 2018). Additionally, the synthesis of related compounds involves complex reactions such as copper-catalyzed tandem transformations, demonstrating the versatile approaches to synthesizing phenyl-propynone derivatives (Xu et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-Phenyl-2-propyn-1-one derivatives is characterized using various spectroscopic and crystallographic techniques. For example, the crystal structures of chalcone derivatives reveal intra and intermolecular interactions, providing insights into the arrangement of atoms and bonds within these molecules (Salian et al., 2018). Such analyses are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions and Properties

1-Phenyl-2-propyn-1-one undergoes various chemical reactions, leading to a plethora of derivatives with diverse properties. The ability of this compound and its derivatives to participate in reactions such as the Claisen-Schmidt condensation and copper-catalyzed C-S coupling/C-H functionalization highlights its reactivity and versatility in organic synthesis (Xu et al., 2010).

Physical Properties Analysis

The physical properties of 1-Phenyl-2-propyn-1-one derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. The crystalline structure and phase transitions of these compounds are particularly important for understanding their stability and reactivity (Salian et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applicability of 1-Phenyl-2-propyn-1-one derivatives in chemical synthesis. Studies on these compounds have revealed their potential in forming complex molecular structures through reactions like the Claisen-Schmidt condensation, showcasing their chemical versatility and potential applications in organic synthesis (Xu et al., 2010).

Scientific Research Applications

  • Chemistry
    • Application : 1-Phenyl-2-propyn-1-one is a chemical compound used in various chemical reactions . It is often used as a starting material for addition reactions and polymerization .
    • Methods of Application : This compound is typically used in its powder or crystalline powder form . The specific methods of application or experimental procedures would depend on the nature of the chemical reaction being conducted.
    • Results or Outcomes : The outcomes of using 1-Phenyl-2-propyn-1-one in chemical reactions would vary greatly depending on the specific reaction. In general, it can be used to produce a variety of different chemical compounds through addition reactions and polymerization .
  • Chemical Synthesis

    • Application : 1-Phenyl-2-propyn-1-one is used as a starting material for various chemical reactions, such as addition reactions and polymerization .
    • Methods of Application : The compound is typically used in its powder or crystalline powder form . The specific methods of application or experimental procedures would depend on the nature of the chemical reaction being conducted.
    • Results or Outcomes : The outcomes of using 1-Phenyl-2-propyn-1-one in chemical reactions would vary greatly depending on the specific reaction. In general, it can be used to produce a variety of different chemical compounds through addition reactions and polymerization .
  • Firefighting

    • Application : 1-Phenyl-2-propyn-1-one can be used in firefighting as it can be extinguished with water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam .
    • Methods of Application : In case of a fire, the compound can be sprayed directly onto the flames using a water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam .
    • Results or Outcomes : The use of 1-Phenyl-2-propyn-1-one in firefighting can help to extinguish fires effectively .
  • Inhibitor of Dopamine Beta-Hydroxylase

    • Application : 1-Phenyl-2-propyn-1-one has been reported to act as an inhibitor of dopamine beta-hydroxylase .
    • Results or Outcomes : The outcomes of using 1-Phenyl-2-propyn-1-one as an inhibitor of dopamine beta-hydroxylase would vary greatly depending on the specific research. In general, it can be used to study the role of dopamine in various biological processes .
  • Polymerization

    • Application : 1-Phenyl-2-propyn-1-one can be used in the polymerization process .
    • Methods of Application : The compound is typically used in its powder or crystalline powder form . The specific methods of application or experimental procedures would depend on the nature of the polymerization process.
    • Results or Outcomes : The outcomes of using 1-Phenyl-2-propyn-1-one in polymerization would vary greatly depending on the specific process. In general, it can be used to produce a variety of different polymers .

Safety And Hazards

1-Phenyl-2-propyn-1-one is considered hazardous. It is harmful if swallowed and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

1-phenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITPLZPWKYUTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189780
Record name 3-Oxo-3-phenylpropyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-propyn-1-one

CAS RN

3623-15-2
Record name 3-Oxo-3-phenylpropyne
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiolophenone
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Record name 3-Oxo-3-phenylpropyne
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Record name 1-Phenyl-2-propyn-1-one
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Record name 3-OXO-3-PHENYLPROPYNE
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Synthesis routes and methods I

Procedure details

A solution of 1-phenyl-2-propyne-1-ol (34.2 g) in 50 ml acetone is cooled down to 0°, stirred under N2 and treated dropwise, over a period of 3 hours with a solution of chromium trioxide (17.5 g) in water (50 ml) and concentrated sulfuric acid (14.8 ml), keeping the temperature below 5° at all times. After the addition is complete, the mixture is stirred for another hour at 5°. The reaction mixture is then diluted with water (100 ml) and extracted with two 250-ml portions of ether. The organic extracts are combined, dried over anhydrous sodium sulfate, filtered and stripped to give a yellow product. A small amount dried on a porous plate gives a m.p. of 45°-47°.
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
14.8 mL
Type
solvent
Reaction Step Three
Quantity
17.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
M Tanaka, K Nakamura, T Iwado, T Sato… - … A European Journal, 2011 - Wiley Online Library
… Herein, we report a one-pot cyclotrimerization reaction (Scheme 1) of 1-phenyl-2-propyn-1-one to produce 1,3,5-tribenzoylbenzene in the absence of any added catalyst. It is well …
T Iwado, K Hasegawa, T Sato, M Okada… - The Journal of …, 2013 - ACS Publications
… of green chemistry, (29) it seemed worthwhile to study this mechanism further by preparing the sodium salt of 3 which would then be allowed to react with 1-phenyl-2-propyn-1-one (1). …
Number of citations: 15 pubs.acs.org
SJ Hwang, YM Park, IH Um - Bull. Korean Chem. Soc, 2008 - Citeseer
… Second-order rate constants (kN) have been measured for Michael-type addition reactions of a series of alicyclic secondary amines to 1-phenyl-2-propyn-1-one (2) in MeCN at 25.0 ± …
Number of citations: 7 citeseerx.ist.psu.edu
T Nishio, Y Omote - Chemistry Letters, 1976 - journal.csj.jp
… PHOTOCHEMICAL REACTIONS OF 1-PHENYL-2-PROPYN-1-ONE … of 1-phenyl-2-propyn-1-one … of the furan derivatives from 1-phenyl-2-propyn-1-one …
Number of citations: 7 www.journal.csj.jp
IH Um, SJ Hwang, EJ Lee - Bulletin of the Korean Chemical Society, 2008 - koreascience.kr
… The Bronsted-type plot exhibits a good linear correlation with 禺uc = 0.25 for the reactions of 1-phenyl-2-propyn-1-one (2c) with secondary alicyclic amines, when kN and pKa are …
Number of citations: 11 koreascience.kr
IH Um, EJ Lee, JA Seok, KH Kim - The Journal of Organic …, 2005 - ACS Publications
… A linear Brønsted-type plot with a small β nuc value (β nuc = 0.30) has been obtained for the reactions of 1-phenyl-2-propyn-1-one (2c) with non-α-nucleophile amines. Hydrazine is …
Number of citations: 55 pubs.acs.org
SI Kim, SJ Hwang, YM Park, IH Um - Bull. Korean Chem. Soc, 2010 - Citeseer
… A similar reactivity trend is shown for the reactions of 1-phenyl-2propyn-1-one (2c) and 1-(4-chlorophenyl)-2-propyn-1-one (2d) although the kN value increases as the substrate …
Number of citations: 5 citeseerx.ist.psu.edu
SM Batterjee - Phosphorus, Sulfur, and Silicon and the Related …, 2002 - Taylor & Francis
3-(4-Substitutedphenyl)-1-phenyl-2-phenylthio-2-propen-1-ones ( 1-5 ) ( 1 , R = H; 2 , R = 4-OCH 3 ; 3 , R = 4-Cl; 4 , R = 4-Br; 5 , R = 4-NO 2 ) have been synthesized by the …
Number of citations: 2 www.tandfonline.com
석진아 - 2005 - dspace.ewha.ac.kr
… A linear Brønsted-type plot with a small βnuc value (βnuc = 0.30) has been obtained for the reactions of 1-phenyl-2-propyn-1-one (3c) with non-α-nucleophile amines. Hydrazine is more …
Number of citations: 0 dspace.ewha.ac.kr
황소정 - 2008 - dspace.ewha.ac.kr
… Brønsted-type plot is linear with a small βnuc value (βnuc = 0.27) for the reactions of 1-phenyl-2-propyn-1-one (4c) with alicyclic secondary amines. The Hammett plots for the reactions …
Number of citations: 0 dspace.ewha.ac.kr

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